
Clonidine hydrochloride
Overview
Description
Clonidine hydrochloride (C₉H₉Cl₂N₃·HCl) is a centrally acting α₂-adrenergic agonist initially approved for hypertension management. It reduces sympathetic outflow by stimulating α₂ receptors in the brainstem, leading to decreased peripheral vascular resistance, heart rate, and blood pressure . Beyond its antihypertensive effects, clonidine is used off-label for opioid withdrawal due to its ability to mitigate autonomic hyperactivity (e.g., sweating, tachycardia) . Pediatric applications include sedation withdrawal and anesthesia adjunct therapy at doses of 1 μg/kg . Adverse effects include bradycardia, dry mouth, and rare cases of transient high-grade atrioventricular block .
Preparation Methods
Chemical Synthesis and Purification of Clonidine Hydrochloride
Synthesis Pathways
This compound is synthesized via nucleophilic substitution reactions involving 2,6-dichloroaniline and imidazole derivatives. The process typically begins with the condensation of 2,6-dichloroaniline with ethyl chloroacetate to form an intermediate, which is subsequently treated with ammonium thiocyanate to yield the thioamide derivative. Acidic hydrolysis of this compound produces clonidine base, which is then neutralized with hydrochloric acid to form the hydrochloride salt.
Critical Parameters:
- Reaction Solvent: Ethanol or purified water is preferred to minimize side reactions.
- Temperature Control: Maintaining temperatures below 60°C prevents degradation of the imidazole ring.
- Purification: Recrystallization from ethanol-water mixtures (70:30 v/v) enhances purity (>99.5%).
Formulation Strategies for Sustained-Release Dosage Forms
Granulation and Tablet Compression
Sustained-release tablets of this compound rely on hydrophilic matrices to modulate drug release. A patented method outlines the following steps:
- Drug Loading: Dissolve 1 g this compound in 50–110 mL of 70% ethanol or purified water (concentration: 9.1–20 mg/mL).
- Granulation: Spray the drug solution onto a mixture of lactose (650 g) and pregelatinized starch (52 g) at 30 mL/min.
- Drying and Blending: Dry granules at 40°C, sieve through a 60-mesh screen, and blend with hydroxypropyl methylcellulose (HPMC2208; 450 g), sodium lauryl sulfate (30 g), magnesium stearate (12 g), and silica sol (5 g).
- Compression: Use rotary tablet presses at 10 RPM to form tablets with 12-hour release profiles.
Table 1: Comparison of Granulation Solvents in Sustained-Release Tablets
Solvent | Concentration (mg/mL) | Granulation Time (min) | Drug Release (12 hr; %) |
---|---|---|---|
70% Ethanol | 20.0 | 15 | 98.2 ± 1.5 |
Purified Water | 12.5 | 15 | 95.8 ± 2.1 |
Purified Water | 9.1 | 25 | 92.3 ± 1.8 |
HPMC2208 forms a gel layer that prolongs release, while sodium lauryl sulfate enhances wettability.
Analytical Characterization of this compound
Stability-Indicating Assays
Derivative ratio spectrophotometry and ion-pair chromatography are pivotal for quantifying this compound and its degradation product, 2,6-dichloroaniline:
First-Derivative Ratio Spectrophotometry:
Ion-Pair Chromatography:
Table 2: Validation Parameters for Spectrophotometric Assays
Parameter | Bromophenol Blue Method | Thymol Blue Method |
---|---|---|
λmax (nm) | 590 | 430 |
Linearity (μg/mL) | 1–20 | 1–20 |
LOD (μg/mL) | 0.12 | 0.15 |
Recovery (%) | 99.3 ± 0.7 | 98.9 ± 1.1 |
Stability Studies of Compounded Formulations
Oral Liquid Stability
This compound oral liquids (20 μg/mL) compounded in Ora-Blend exhibit variable stability depending on storage conditions:
Preparation Protocol:
- Crush 20 × 100 μg tablets into fine powder.
- Mix with Ora-Blend to 100 mL final volume.
- Homogenize for 15 minutes at 500 RPM.
Stability Outcomes:
Degradation follows first-order kinetics, with activation energy (Ea) of 25.8 kJ/mol.
Clinical Considerations for Extended-Release Formulations
Pharmacokinetic Optimization
Extended-release clonidine (0.2–0.4 mg/day) achieves steady-state plasma concentrations of 0.8–1.2 ng/mL within 5 days, with Tmax of 6–8 hours. Key clinical findings include:
ADHD Management:
Accelerated Stability Testing:
- Arrhenius Model Predictions: Shelf life = 24 months at 25°C (95% confidence interval).
Chemical Reactions Analysis
Types of Reactions: Clonidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Clonidine can be oxidized to form its corresponding N-oxide derivative.
Reduction: The compound can be reduced to form 2,6-dichlorophenylguanidine.
Substitution: Clonidine can undergo nucleophilic substitution reactions, particularly at the imidazoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Clonidine N-oxide.
Reduction: 2,6-Dichlorophenylguanidine.
Substitution: Various substituted imidazoline derivatives.
Scientific Research Applications
Hypertension
Clonidine is widely used for the treatment of hypertension, particularly in patients with resistant hypertension. Studies have shown that doses ranging from 0.15 to 0.9 mg daily can significantly lower blood pressure, both in recumbent and standing positions . The combination of clonidine with other antihypertensive agents like hydrochlorothiazide has demonstrated enhanced efficacy .
Attention Deficit Hyperactivity Disorder (ADHD)
Clonidine is employed as an adjunctive treatment for ADHD, particularly in cases where stimulant medications are ineffective or cause undesirable side effects. While not as potent as traditional stimulants, clonidine can help manage hyperactivity and impulsivity . Its sedative properties may also assist in mitigating stimulant-induced insomnia .
Opioid Withdrawal
Clonidine has been utilized to alleviate withdrawal symptoms associated with opioid dependence. It helps reduce autonomic symptoms such as sweating and agitation during detoxification processes . Recent studies indicate that combining clonidine with very low-dose naltrexone may enhance withdrawal management by reducing symptoms more effectively than either agent alone .
Pain Management
Clonidine is used in various pain management protocols, including epidural administration for postoperative pain relief and chronic pain conditions . Its analgesic properties are linked to its action on alpha-2 receptors in the spinal cord, which modulate pain transmission pathways .
Psychiatric Disorders
The compound has off-label uses in treating anxiety disorders, post-traumatic stress disorder (PTSD), and behavioral disturbances associated with autism spectrum disorders. Clinical case studies have shown improvements in aggressive behaviors and mood stabilization when clonidine was administered to patients with severe behavioral issues .
Menopausal Symptoms
Clonidine has been found effective in managing hot flashes associated with menopause due to its central action on norepinephrine pathways .
Case Studies
Case Study: ADHD Management
A clinical trial assessed the efficacy of clonidine in children with ADHD who were non-responsive to stimulants. Over a period of 12 weeks, significant reductions in hyperactivity and impulsivity were observed, alongside improvements in sleep quality .
Case Study: Opioid Withdrawal
In a comparative study involving 127 patients undergoing opioid detoxification, those receiving clonidine alongside very low-dose naltrexone reported reduced withdrawal symptoms compared to those receiving clonidine alone or placebo. This combination therapy was associated with higher treatment completion rates .
Summary Table of Applications
Application | Description | Evidence Level |
---|---|---|
Hypertension | Effective antihypertensive agent; reduces blood pressure significantly | High |
Attention Deficit Hyperactivity Disorder | Adjunct treatment; reduces hyperactivity and impulsivity | Moderate |
Opioid Withdrawal | Alleviates withdrawal symptoms; enhances detoxification protocols | Moderate |
Pain Management | Used epidurally for postoperative pain relief; effective for chronic pain | High |
Psychiatric Disorders | Reduces anxiety symptoms; stabilizes mood disturbances | Moderate |
Menopausal Symptoms | Mitigates hot flashes due to central action on norepinephrine | Moderate |
Mechanism of Action
Clonidine hydrochloride exerts its effects by stimulating alpha-2 adrenergic receptors in the brainstem. This action reduces sympathetic outflow from the central nervous system, leading to decreased peripheral resistance, renal vascular resistance, heart rate, and blood pressure . The compound also inhibits the release of norepinephrine, further contributing to its hypotensive effects .
Comparison with Similar Compounds
Structural Analogs: Apraclonidine Hydrochloride
Aprathis compound (ACLO), a clonidine derivative, shares structural similarities but is primarily utilized in immunoassay development rather than direct therapeutic applications. Studies synthesized ACLO-based artificial antigens (e.g., CLO-BSA and CLO-OVA) to produce polyclonal antibodies in mice. Key findings include:
- Antibody Sensitivity : ACLO-conjugated antigens generated high-titer antibodies (1:12,800–1:25,600) with low cross-reactivity (<0.9%) against other β-agonists (e.g., ractopamine, salbutamol) .
- Specificity : The half-maximal inhibitory concentration (IC₅₀) for ACLO-derived antibodies was 7.026–82.75 ng/mL, demonstrating high specificity for clonidine .
Table 1: Immunological Performance of ACLO-Based Antigens
Parameter | CLO-BSA/CLO-OVA (Glutaraldehyde Method) | CLO-BSA/CLO-OVA (Diazotization Method) |
---|---|---|
Antibody Titer | 1:12,800 | 1:25,600 |
IC₅₀ (ng/mL) | 82.75 | 7.026 |
Cross-Reactivity (%) | <0.9% | <0.1% |
Pharmacokinetic Variations: Immediate- vs. Extended-Release Formulations
Clonidine’s extended-release formulation (Kapvay®) exhibits distinct pharmacokinetics compared to immediate-release tablets:
- Cmax Reduction : Kapvay achieves 50% lower peak plasma concentration (Cmax) than immediate-release clonidine, reducing side effects like sedation .
- Dosing Implications : Extended-release formulations allow once-daily dosing, improving compliance in pediatric ADHD and hypertension management .
Table 2: Pharmacokinetic Comparison of Clonidine Formulations
Parameter | Immediate-Release | Extended-Release (Kapvay®) |
---|---|---|
Cmax Reduction | — | 50% |
Dosing Frequency | 2–3 times daily | Once daily |
Common Indications | Hypertension, opioid withdrawal | Pediatric ADHD, hypertension |
Therapeutic Comparisons: Local Anesthetic Adjuncts
Clonidine is compared to adrenaline (epinephrine) as an additive in dental nerve blocks (2% lignocaine):
- Anesthesia Efficacy : Clonidine (1.5 μg/kg) provides comparable anesthesia duration to adrenaline (1:200,000) .
- Hemodynamic Effects : Clonidine causes less tachycardia and hypertension than adrenaline, making it safer for cardiovascular-compromised patients .
Table 3: Clonidine vs. Adrenaline in Dental Anesthesia
Analytical Method Comparisons
Clonidine quantification methods include HPLC and spectrophotometry. A study validated two ion-pair spectrophotometric methods using bromophenol blue (BPB) and thymol blue (TB):
- Sensitivity : TB demonstrated lower detection limits (0.0117 μg/mL vs. 0.0391 μg/mL for BPB) .
- Linearity : Both methods showed excellent correlation (r² = 0.999–0.9995) .
Table 4: Spectrophotometric Methods for Clonidine Assay
Parameter | Bromophenol Blue Method | Thymol Blue Method |
---|---|---|
Limit of Detection | 0.0391 μg/mL | 0.0117 μg/mL |
Correlation Coefficient | 0.999 | 0.9995 |
Slope | 0.1245 | 0.0528 |
Biological Activity
Clonidine hydrochloride is a medication primarily recognized for its role as an alpha-2 adrenergic receptor agonist . It is utilized in various clinical settings, including the treatment of hypertension, attention deficit hyperactivity disorder (ADHD), and opioid withdrawal symptoms. Its mechanism of action involves modulation of neurotransmitter release, particularly norepinephrine, leading to a range of biological effects. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Clonidine primarily exerts its effects through agonism at the alpha-2 adrenergic receptors , particularly the alpha-2A subtype. These receptors are predominantly located in the prefrontal cortex and other central nervous system areas. Activation of these receptors leads to:
- Inhibition of Norepinephrine Release : This results in decreased sympathetic outflow, contributing to its antihypertensive effects.
- Sedative Effects : Clonidine's action in the locus coeruleus influences wakefulness and sedation.
- Analgesic Properties : It can inhibit pain signal transmission at the spinal cord level.
The pharmacokinetics of clonidine indicate that it crosses the blood-brain barrier effectively, with a bioavailability ranging from 55% to 87% after oral administration .
Antihypertensive Effects
Clonidine has been shown to significantly reduce blood pressure in patients with essential hypertension. A study involving 27 patients demonstrated an average reduction in blood pressure of approximately 10 mm Hg when administered doses between 0.15 to 0.9 mg daily .
ADHD Treatment
Clonidine is also employed off-label for treating ADHD, especially in children and adolescents. A systematic review identified ten clinical trials evaluating clonidine's efficacy in ADHD management:
Study | Population | Design | Outcome Measures | Results |
---|---|---|---|---|
Jain et al. (2011) | Children aged 6-17 | Double-blind, placebo-controlled | ADHD-RS-IV, CPRS-R, CGI-S/I | Significant improvement in ADHD symptoms noted by week 5 |
Other Studies | Various ages | Multiple designs | Various scales | Clonidine effective as monotherapy or adjunct therapy in 9/10 trials |
These trials collectively indicate that clonidine can improve symptoms of inattention, hyperactivity, and impulsivity .
Opioid Withdrawal Management
Research has explored clonidine's effectiveness in managing opioid withdrawal symptoms. A comparative trial found that while clonidine was commonly used for this purpose, it did not alleviate all symptoms effectively when used alone or with naltrexone . However, combining clonidine with very low-dose naltrexone showed promising results in reducing withdrawal severity compared to either agent alone.
Pediatric Exposures
A notable case study reported on pediatric exposures to clonidine revealed significant trends over time. In a review of 10,060 reported exposures, unintentional overdoses were most common among children under six years old . The study highlighted the need for increased awareness regarding dosing errors and safety precautions when prescribing clonidine.
Efficacy and Safety
In a case study involving an eleven-year-old with tic disorder treated with clonidine alongside risperidone, there was a report of a transient ischemic attack . This emphasizes the importance of monitoring for adverse effects during treatment.
Q & A
Basic Research Questions
Q. How can researchers validate an HPLC method for quantifying clonidine hydrochloride in pharmaceutical formulations?
A validated HPLC method requires assessing linearity, accuracy, precision, and specificity. For example, a study using a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 mol·L⁻¹ potassium dihydrogen phosphate-methanol (70:30) demonstrated linearity (r=0.9999) over 1.09–10.90 µg·mL⁻¹. Recovery rates (99.67–100.1%) and low RSDs (<1.3%) confirm reproducibility . Spectral ratios (Sλ/S210) and retention parameters should also be standardized to minimize inter-laboratory variability .
Q. What pharmacopeial standards apply to this compound formulations, and how should researchers ensure compliance?
this compound tablets, injections, and eye drops are regulated under pharmacopeias such as the USP (24th ed.), BP (1998), and Chinese Pharmacopoeia (2000). Compliance requires verifying identity, purity, and dissolution profiles using approved analytical methods. For instance, USP standards mandate specific chromatographic conditions for assay validation .
Q. What key physicochemical parameters are critical for characterizing this compound in preformulation studies?
Essential parameters include solubility (water and alcohol), melting point, and structural confirmation via techniques like NMR or FTIR. This compound’s mesomeric structure (C₉H₉Cl₂N₃·HCl) and bitter taste are key identifiers. Stability under varying pH and temperature conditions should also be assessed .
Q. How are pharmacokinetic parameters derived from animal toxicity studies for this compound?
LD50 values from rodent studies provide baseline toxicity data (e.g., oral LD50 in rats: 126 mg/kg; intravenous: 29 mg/kg). These inform dose-ranging studies and safety margins for translational research .
Advanced Research Questions
Q. How can researchers design studies to investigate CYP-mediated metabolism of this compound, considering genetic polymorphisms?
Clonidine is metabolized by CYP2D6, CYP1A2, and CYP3A4/5. In vitro assays using human liver microsomes or recombinant enzymes can identify primary metabolic pathways. Genotyping participants for CYP2D6 polymorphisms (e.g., poor vs. extensive metabolizers) is critical for interpreting inter-individual variability in pharmacokinetic data .
Q. What methodological considerations are required to resolve contradictions in clonidine’s pharmacokinetic data across studies?
Discrepancies may arise from differences in dosing regimens, analytical methods, or population genetics. Meta-analyses should stratify data by variables like CYP2D6 status, route of administration, and co-administered drugs (e.g., beta-blockers). Cross-validation using both HPLC and LC-MS/MS improves reliability .
Q. How can researchers optimize transdermal delivery systems for this compound?
Preformulation studies should assess drug-polymer compatibility and permeation enhancers. A calibration curve (absorbance vs. concentration) using Franz diffusion cells can determine release kinetics. Parameters like flux and lag time must align with target therapeutic profiles (e.g., 0.00417 mg/hr for hypertension) .
Q. What strategies are effective for developing immunoassays to detect this compound in biological matrices?
Hapten design is critical: apraclonidine (a clonidine derivative) conjugated to BSA via glutaraldehyde generates immunogens. Indirect competitive ELISA validates antibody specificity, with cross-reactivity testing against structurally similar compounds (e.g., guanfacine). Sensitivity thresholds should be validated against gold-standard methods like HPLC .
Q. How do clonidine’s interactions with beta-blockers or calcium-channel blockers influence experimental design for cardiovascular studies?
Additive effects on AV nodal conduction and bradycardia require careful monitoring in in vivo models. Electrocardiogram (ECG) telemetry in conscious rodents can capture real-time hemodynamic changes. Dose-escalation studies should account for delayed clearance when transitioning from clonidine to beta-blockers .
Q. What advanced statistical approaches are recommended for analyzing variability in clonidine’s chromatographic data?
Multivariate analysis (e.g., PCA) can identify sources of variability, such as column batch effects or mobile phase composition. Robustness testing via Youden’s factorial design evaluates method resilience to minor parameter changes (e.g., ±5% organic phase) .
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIFSRGNXRYGHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4205-90-7 (Parent) | |
Record name | Clonidine hydrochloride [USAN:USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8044670 | |
Record name | Clonidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4205-91-8 | |
Record name | Clonidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4205-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clonidine hydrochloride [USAN:USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CLONIDINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756699 | |
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Record name | Clonidine hydrochloride | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clonidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CLONIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W76I6XXF06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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